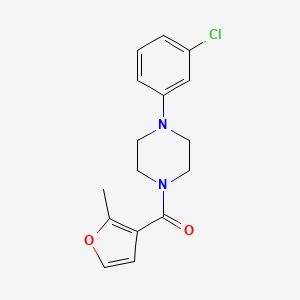
1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. In
科学的研究の応用
1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective 5-HT1A receptor agonist, which makes it a promising tool for investigating the role of this receptor in various physiological and pathological processes.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine involves its binding to the 5-HT1A receptor, which is a subtype of the serotonin receptor. This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events that ultimately result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce anxiolytic and antidepressant-like effects in animal models, which suggests its potential use in the treatment of anxiety and depression. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
実験室実験の利点と制限
One of the advantages of using 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine. One direction is the investigation of its potential use in the treatment of anxiety and depression, particularly in humans. Another direction is the investigation of its effects on other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic targets and treatment options.
Conclusion:
In conclusion, this compound is a promising tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its selective binding to this receptor, along with its various biochemical and physiological effects, make it a valuable compound for scientific research. However, further studies are needed to fully understand its potential therapeutic applications and limitations.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine involves the reaction of 3-chloroaniline with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with piperazine in the presence of a base such as sodium hydroxide to yield the final product.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-15(5-10-21-12)16(20)19-8-6-18(7-9-19)14-4-2-3-13(17)11-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGXPAXQTYGGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6101130.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6101135.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101136.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6101157.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6101163.png)
![2-isopropyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6101169.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6101171.png)
![methyl N-({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6101190.png)
![6-ethyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101201.png)
![2-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6101209.png)
![2-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6101217.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B6101228.png)